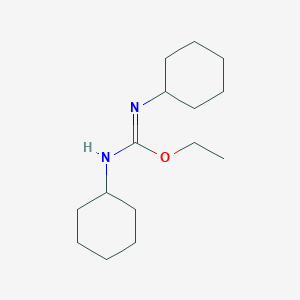

Ethyl N,N'-dicyclohexylcarbamimidate

描述

Ethyl N,N'-dicyclohexylcarbamimidate (CAS 87228-84-0) is a carbamimidate ester with the molecular formula C₁₇H₃₂N₂O₂ and a molecular weight of 296.45 g/mol . Key physicochemical properties include:

- Hydrogen bond donors: 1

- Hydrogen bond acceptors: 3

- Rotatable bonds: 8

- Topological polar surface area: 42.8 Ų

- Hydrophobicity (XlogP): 3.9

This compound is structurally characterized by a dicyclohexylcarbamimidoyl group attached to a 2-ethoxyethyl ester moiety. It is often encountered as an intermediate or byproduct in organic synthesis, particularly in reactions involving carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) .

属性

CAS 编号 |

6738-14-3 |

|---|---|

分子式 |

C15H28N2O |

分子量 |

252.4 g/mol |

IUPAC 名称 |

ethyl N,N'-dicyclohexylcarbamimidate |

InChI |

InChI=1S/C15H28N2O/c1-2-18-15(16-13-9-5-3-6-10-13)17-14-11-7-4-8-12-14/h13-14H,2-12H2,1H3,(H,16,17) |

InChI 键 |

DFLHUARISJMVGK-UHFFFAOYSA-N |

SMILES |

CCOC(=NC1CCCCC1)NC2CCCCC2 |

规范 SMILES |

CCOC(=NC1CCCCC1)NC2CCCCC2 |

产品来源 |

United States |

相似化合物的比较

Ethyl N,N'-Dicyclohexylcarbamimidate vs. N,N'-Dicyclohexylcarbodiimide (DCC)

Key Differences :

- Reactivity : DCC is a carbodiimide widely used to activate carboxylic acids for amide bond formation, whereas ethyl carbamimidate is a transient intermediate or byproduct in such reactions .

- Stability : DCC is moisture-sensitive and requires careful handling, while ethyl carbamimidate’s stability under ambient conditions is less documented.

- Role in Synthesis : DCC directly participates in bond formation, while ethyl carbamimidate is generated during the reaction mechanism (e.g., via nucleophilic attack and elimination steps) .

This compound vs. N,N'-Dicyclohexylurea

| Property | This compound | N,N'-Dicyclohexylurea |

|---|---|---|

| Structure | Carbamimidate ester | Urea derivative |

| Solubility | Likely moderate in organic solvents | Poor solubility in polar solvents |

| Role in Reactions | Intermediate in amidation | Byproduct of DCC-mediated couplings |

| Toxicity | Not well characterized | Generally low; may cause crystallization issues |

Key Differences :

Comparative Reaction Efficiency :

- DCC : Achieves high coupling efficiency but requires post-reaction removal of the urea byproduct.

- Ethyl Carbamimidate: Not directly used as a coupling agent but may influence reaction kinetics due to its intermediate role.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。